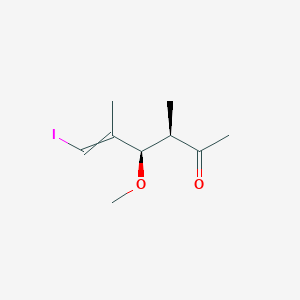
(3R,4R)-6-Iodo-4-methoxy-3,5-dimethylhex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-6-Iodo-4-methoxy-3,5-dimethylhex-5-en-2-one is an organic compound characterized by its unique structural features, including an iodine atom, a methoxy group, and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-6-Iodo-4-methoxy-3,5-dimethylhex-5-en-2-one can be achieved through several methods. One common approach involves the use of microwave-induced enantiospecific synthesis. This method utilizes the Staudinger cycloaddition reaction, which involves the reaction of polyaromatic imines with chiral ketenes . The reaction conditions typically include the use of a tertiary base and activated acids to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-6-Iodo-4-methoxy-3,5-dimethylhex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated compounds.
Substitution: The iodine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles such as sodium azide or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons. Substitution reactions can result in the formation of various functionalized derivatives.
Scientific Research Applications
(3R,4R)-6-Iodo-4-methoxy-3,5-dimethylhex-5-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4R)-6-Iodo-4-methoxy-3,5-dimethylhex-5-en-2-one involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: This compound has similar structural features but differs in its stereochemistry and functional groups.
(3R,4R)-4-Acetoxy-3-[®-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone: Another compound with similar stereochemistry but different functional groups and applications.
Uniqueness
(3R,4R)-6-Iodo-4-methoxy-3,5-dimethylhex-5-en-2-one is unique due to its combination of an iodine atom, methoxy group, and double bond
Properties
CAS No. |
477200-95-6 |
|---|---|
Molecular Formula |
C9H15IO2 |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
(3R,4R)-6-iodo-4-methoxy-3,5-dimethylhex-5-en-2-one |
InChI |
InChI=1S/C9H15IO2/c1-6(5-10)9(12-4)7(2)8(3)11/h5,7,9H,1-4H3/t7-,9-/m0/s1 |
InChI Key |
BHEVUOXMQMXFGK-CBAPKCEASA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=CI)C)OC)C(=O)C |
Canonical SMILES |
CC(C(C(=CI)C)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



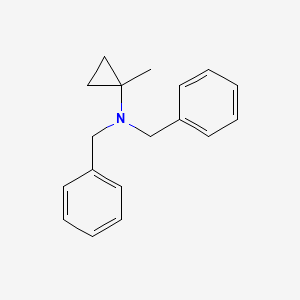
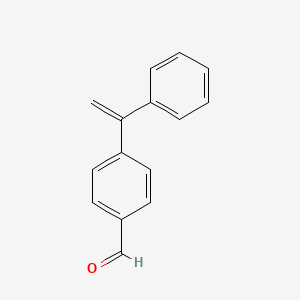
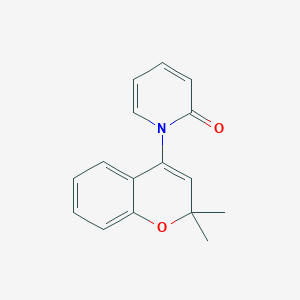
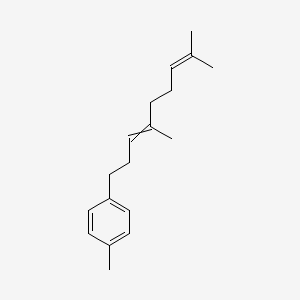
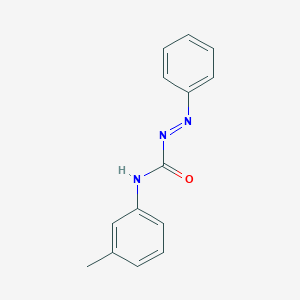

![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
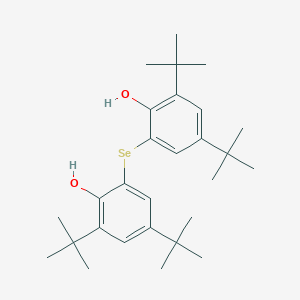
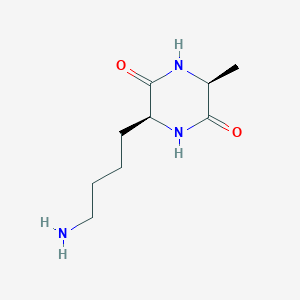
![Trimethyl[(2-methylacryloyl)oxy]germane](/img/structure/B14254349.png)

![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)
